Welcome to the BenchChem Online Store!
molecular formula C13H11N3O3 B073396 2-[(o-Nitrophenyl)azo]-p-cresol CAS No. 1435-71-8

2-[(o-Nitrophenyl)azo]-p-cresol

Cat. No. B073396
M. Wt: 257.24 g/mol
InChI Key: DRPPFIRCBMBJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04220788

Procedure details

11.6 g of 1,3-diaminopropane (0.16 mol) and 2.62 g of Cu-II-acetylacetonate are placed into 100 ml of dimethylformamide, and the whole is heated in an inert atmosphere to 100° C. A solution of 10 g of 2-nitro-2'-hydroxy-5'-methyl-azobenzene in 50 ml of dimethylformamide is then added, and after 3 hours the reaction is finished. The conversion to 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole gives a yield of 64%.
Quantity
11.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu II-acetylacetonate
Quantity
2.62 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
NCCCN.[N+:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N:15]=[N:16][C:17]1[CH:22]=[C:21]([CH3:23])[CH:20]=[CH:19][C:18]=1[OH:24])([O-])=O>CN(C)C=O>[OH:24][C:18]1[CH:19]=[CH:20][C:21]([CH3:23])=[CH:22][C:17]=1[N:16]1[N:15]=[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]2=[N:6]1

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
NCCCN
Step Two
Name
Cu II-acetylacetonate
Quantity
2.62 g
Type
reactant
Smiles
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C=CC(=C1)C)O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C)N1N=C2C(=N1)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.